1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
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Overview
Description
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea is a complex organic molecule featuring a unique combination of functional groups. These contribute to its distinct chemical properties and applications across various fields including medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multiple steps, each carefully designed to introduce specific functional groups:
Starting Materials: Fluoro-methyl substituted benzo-thiadiazole and suitable ethylene and methoxyethyl precursors.
Key Steps:
Nucleophilic substitution: reactions to introduce fluoro and methyl groups.
Amidation: to form the urea moiety.
Reaction Conditions: Usually carried out under controlled temperatures (0°C to 50°C) using polar aprotic solvents (like DMF or DMSO). Catalysts such as bases (e.g., triethylamine) may be employed.
Industrial Production Methods
For large-scale production, optimization of reaction conditions for yield and purity is critical:
Continuous Flow Reactors: Preferred for consistent quality and efficiency.
Solvent Recycling: Implemented to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea undergoes several types of reactions:
Types of Reactions
Oxidation: Introduces additional oxygen functionalities, enhancing reactivity.
Reduction: Converts nitro groups to amines or other reduced forms.
Substitution: Fluoro and methyl groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Use of strong oxidizers like KMnO4 or H2O2.
Reduction: Employing reducing agents like LiAlH4 or NaBH4.
Substitution: Utilizing nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
From oxidation: Dioxides or carboxylic acids.
From reduction: Amines or hydroxy derivatives.
From substitution: Substituted ureas or thiadiazoles.
Scientific Research Applications
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea has diverse applications:
Chemistry
As a building block in the synthesis of complex organic molecules.
In catalytic processes for improving reaction efficiencies.
Biology
Potential biological marker due to its unique functional groups.
Investigation into its bioactivity and interactions with biological macromolecules.
Medicine
Drug development: : Potential precursor or intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer science: : Incorporation into polymers to modify properties.
Material science: : As a component in advanced materials with unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves interaction with molecular targets such as:
Enzymes: : Modifying enzymatic activity through binding.
Receptors: : Altering receptor functionality, particularly in neurological pathways.
Pathways influenced by the compound include signal transduction and metabolic processes, potentially impacting cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
1-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
Highlighting Uniqueness
The fluoro group enhances reactivity and influences the compound’s chemical behavior more than chloro or bromo analogs.
The methyl group contributes to steric hindrance, affecting interactions with biological targets differently than its counterparts.
Conclusion
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea stands out due to its unique functional groups and versatile applications. Its preparation methods, reactivity, and scientific relevance make it a fascinating subject for research and industrial applications.
Properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c1-17-11-4-3-10(14)9-12(11)18(23(17,20)21)7-5-15-13(19)16-6-8-22-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBIRAGOXLOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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